molecular formula C19H21N5O2 B2599526 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894997-96-7

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2599526
CAS No.: 894997-96-7
M. Wt: 351.41
InChI Key: XOALREAHXCWCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a sophisticated small molecule built around the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purine nucleobases. This structure is designed to competitively target the ATP-binding site of various kinase enzymes, making it a valuable tool for oncological research and kinase profiling. The molecular architecture incorporates key pharmacophoric features: the planar heteroaromatic system occupies the adenine binding pocket, the 2,4-dimethylphenyl substituent provides a terminal hydrophobic anchor for the hydrophobic region I, and the 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the 5-position serves as a spacer with hydrogen bonding capability, terminating in a pyrrolidine group intended to interact with the hydrophobic region II of the kinase active site. Pyrazolo[3,4-d]pyrimidine derivatives are extensively documented in scientific literature for their significant anti-proliferative activities, acting as potent inhibitors of critical oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Related analogs have demonstrated excellent broad-spectrum cytotoxic activity in the NCI 60 cancer cell line panel, with specific compounds exhibiting GI50 values in the sub-micromolar to nanomolar range. Furthermore, mechanistic studies on closely related compounds have shown the ability to induce cell cycle arrest (particularly in the S phase) and promote apoptosis in a time-dependent manner in cancer cell lines like MDA-MB-468. Some derivatives also display a valuable secondary activity as P-glycoprotein inhibitors, which can help overcome multidrug resistance in chemotherapy. This compound is intended for research applications only, including in vitro kinase inhibition assays, cell-based anti-proliferation studies, mechanism of action investigations, and structure-activity relationship (SAR) exploration in medicinal chemistry. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-5-6-16(14(2)9-13)24-18-15(10-21-24)19(26)23(12-20-18)11-17(25)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALREAHXCWCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst.

    Attachment of the pyrrolidin-1-yl group: This can be done via nucleophilic substitution reactions, where the pyrrolidine ring is introduced using reagents like pyrrolidine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the pyrazolo[3,4-d]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and a suitable base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, and their inhibition can lead to decreased inflammation and pain.

Key Findings :

  • A series of pyrazole derivatives have shown promising results as COX-II inhibitors. For instance, compounds similar to the one discussed exhibited IC50 values comparable to or better than established drugs like Celecoxib .
  • The structure of this compound allows it to interact effectively with the COX-II active site, leading to enhanced selectivity and reduced side effects typically associated with non-selective COX inhibitors .

Development of Novel Therapeutics

Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can yield compounds with improved pharmacological profiles. The incorporation of different substituents on the phenyl and pyrrolidine rings has been shown to enhance biological activity.

Case Studies :

  • In a study focusing on pyrazole derivatives for anti-inflammatory purposes, several compounds were synthesized and evaluated for their COX inhibitory potential. Among these, derivatives with similar structures to 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated significant anti-inflammatory effects with minimal ulcerogenic activity .

Potential in Cancer Therapy

Emerging research suggests that compounds with pyrazolo[3,4-d]pyrimidine frameworks may have anticancer properties. The modulation of inflammatory pathways is crucial in cancer progression; thus, COX inhibitors may play a role in cancer treatment strategies.

Research Insights :

  • Studies have indicated that selective COX-II inhibitors can reduce tumor growth and metastasis in various cancer models. The compound's ability to inhibit COX-II selectively positions it as a candidate for further investigation in oncology .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2,4-Dimethylphenyl); 5-[2-oxo-2-(pyrrolidin-1-yl)ethyl] ~396.45 (estimated) Not reported -
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (Compound 14,17–19) Pyrazolo-thiazolo-pyrimidinone 6-Aryl; thiazolo ring fused to pyrimidine ~400–450 50–70
1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (18) Pyrrolo[2,3-d]pyrimidine 4-Fluoroindolinyl; fluoropyridinyl ~434.40 64
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) Pyrido[3,4-d]pyrimidinone Piperidinyl; benzodioxolyl ~546.60 Not reported
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-Methylbenzoyl; 4-methylphenyl ~333.37 Not reported

Key Observations :

  • Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from pyrrolo[2,3-d]pyrimidine () or pyrido[3,4-d]pyrimidinone () systems. These differences influence electronic properties and binding affinities.
  • Substituent Diversity :
    • Pyrrolidine vs. Piperidine : The target’s pyrrolidine group (5-membered ring) offers less conformational flexibility than piperidine (6-membered) in compound 53g .
    • Aromatic Groups : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to fluorinated indoles () or benzodioxoles (), which could improve membrane permeability but reduce solubility.
Physicochemical and Structural Properties
  • Solubility : Pyrrolidine and piperidine substituents (e.g., ) may improve aqueous solubility compared to purely aromatic systems (e.g., ).
  • Stability: The 2-oxoethyl-pyrrolidine group in the target compound could confer metabolic stability, whereas thiazolo-pyrimidinones () might be prone to hydrolysis.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C24_{24}H25_{25}N3_3O3_3
  • Molecular Weight: 403.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to modulate various enzymatic pathways. The compound may act as an inhibitor or modulator of kinases and other proteins involved in cellular signaling pathways.

Antiproliferative Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study: A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) and prostate cancer cells (e.g., PC-3) .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored:

  • Research Findings: In vitro studies showed that pyrazolo compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.52 μM for COX-II inhibition compared to Celecoxib .

Antimicrobial Activity

There is emerging evidence suggesting antimicrobial properties:

  • Study Results: Pyrazolo derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at concentrations lower than those required for cytotoxicity against human cells .

Data Summary Table

Biological ActivityObserved EffectsReference
AntiproliferativeIC50 < 10 μM in cancer cell lines
Anti-inflammatoryIC50 = 0.52 μM for COX-II
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. Table 1: Representative Synthesis Optimization Parameters

StepSolventCatalystTemp. (°C)Yield (%)Purity (%)
CyclizationDMSOTEA807295
CouplingEthanolNone256890
Data derived from analogous pyrazolo-pyrimidine syntheses .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation requires orthogonal analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyrrolidin-1-yl ethyl and dimethylphenyl groups) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements confirm the molecular formula (e.g., [M+H]+ ion at m/z 422.1921) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) .
  • Purity Verification : Use HPLC-MS to confirm >95% purity, as minor impurities (e.g., unreacted intermediates) may skew results .
  • SAR Analysis : Systematically modify substituents (e.g., pyrrolidin-1-yl vs. piperidine) to isolate pharmacophoric contributions .

Advanced: How can computational methods predict physicochemical properties and drug-likeness?

Methodological Answer:
Computational tools assess parameters critical for preclinical development:

  • Lipophilicity (logP) : Predicted via Molinspiration or SwissADME to optimize blood-brain barrier penetration .
  • Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500 Da, H-bond donors <5) ensures oral absorption .
  • Docking Studies : PyMOL or AutoDock models interactions with targets (e.g., kinase ATP-binding pockets) to prioritize analogs .

Basic: What structural modifications enhance pharmacokinetic properties?

Methodological Answer:
Common derivatization strategies include:

  • Pyrrolidine Substitution : Replacing pyrrolidin-1-yl with morpholine improves aqueous solubility .
  • Acetamide Linkers : Introducing trifluoromethoxy groups (e.g., N-(4-(trifluoromethoxy)phenyl)) enhances metabolic stability .
  • Core Fluorination : Fluorine at the pyrimidine ring reduces CYP450-mediated oxidation .

Advanced: Which analytical techniques assess purity in complex mixtures?

Methodological Answer:

  • HPLC-PDA/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns (ACN/water gradient) .
  • TLC Monitoring : Tracks reaction progress with silica plates (ethyl acetate/hexane eluent) to isolate intermediates .
  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N) to validate synthetic accuracy .

Advanced: How to design experiments for evaluating kinase inhibition selectivity?

Methodological Answer:

  • Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, CDK2) at 1–10 µM compound concentrations to profile selectivity .
  • IC50 Determination : Fit dose-response curves (0.1–100 µM) with GraphPad Prism to compare potency across isoforms .
  • Crystallographic Studies : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hinge-region interactions) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, acetonitrile) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., TEA) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: How to address low yields in coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >70% .
  • Protecting Groups : Temporarily block reactive sites (e.g., -OH or -NH₂) to prevent side reactions .

Advanced: What in silico tools model metabolic pathways for this compound?

Methodological Answer:

  • CYP450 Metabolism : Use StarDrop or MetaSite to predict oxidation sites (e.g., pyrrolidine ring) .
  • Metabolite Identification : Combine MolSoft and Mass Frontier to simulate fragmentation patterns .
  • Toxicity Prediction : Derek Nexus assesses hepatotoxicity risks from reactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.